

An In-depth Technical Guide to the Physicochemical Properties of Gomisin F

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Compound of Interest

Compound Name: Gomisin F

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Gomisin F is a dibenzocyclooctadiene lignan, a class of natural products isolated from the fruits of *Schisandra chinensis* (Turcz.) Baill.[1][2][3]. This plant has a long history of use in traditional medicine, and its constituent lignans, including **Gomisin F**, are subjects of scientific research for their potential biological activities[4]. This guide provides a comprehensive overview of the physicochemical properties of **Gomisin F**, detailed experimental protocols for its isolation and characterization, and an exploration of its biological context, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental physicochemical properties of **Gomisin F** are summarized in the table below, providing a quantitative snapshot of the compound's characteristics.

Property	Value	Source(s)
Molecular Formula	C ₂₈ H ₃₄ O ₉	[2][5]
Molecular Weight	514.6 g/mol	[2][5]
CAS Number	62956-47-2	[2][5]
Purity	>98% (as determined by HPLC)	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.	[3]
XLogP3-AA	4.6	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	9	[5]

Experimental Protocols

The isolation and characterization of **Gomisin F** involve multi-step procedures requiring precision and specific analytical techniques. The following sections detail the methodologies cited in the literature.

Isolation and Purification

Gomisin F can be obtained from its natural source, the fruits of *Schisandra chinensis*, or produced in vitro through callus culture.

1. Extraction from *Schisandra chinensis* Fruits

This method involves solvent extraction and chromatographic separation to isolate **Gomisin F** from the dried fruits of the plant.

- **Preparation of Plant Material:** Dried fruits of *Schisandra chinensis* are ground into a fine powder to increase the surface area for extraction.

- **Solvent Extraction:** The powdered plant material is subjected to extraction with a nonpolar solvent. One documented method utilizes petroleum ether to create a crude extract containing a mixture of lignans and other lipophilic compounds[1].
- **Chromatographic Separation:** The crude petroleum ether extract is then subjected to column chromatography, typically on silica gel.
- **Elution:** A gradient elution system is employed, starting with a nonpolar solvent and gradually increasing the polarity. Fractions are collected systematically.
- **Fraction Analysis:** Each fraction is analyzed using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the presence of **Gomisin F**.
- **Purification:** Fractions containing **Gomisin F** are pooled and may require further purification steps, such as preparative HPLC, to achieve high purity (>98%)[2].

2. Production in Callus Culture

An alternative to extraction from the whole plant is the cultivation of *Schisandra chinensis* calluses in a controlled laboratory environment.

- **Callus Induction:** Callus cultures are initiated from sterile explants (e.g., leaf or stem segments) of *Schisandra chinensis*.
- **Culture Medium:** The optimal conditions for lignan production have been identified as a 1/2 Murashige and Skoog (MS) medium[3].
- **Hormone Supplementation:** The medium is supplemented with plant hormones, specifically 0.05 mg/L Kinetin (Kin) and 0.2 mg/L 2,4-Dichlorophenoxyacetic acid (2,4-D), to promote callus growth and lignan synthesis[3].
- **Extraction:** The cultured calluses are harvested, dried, and extracted with chloroform to obtain the lignan components, including Gomisin A and **Gomisin F**[3]. Under these optimal conditions, the **Gomisin F** content was reported to be approximately 0.04% of the callus dry weight[3].

- Purification: Similar to the plant extraction method, the crude chloroform extract is then purified using chromatographic techniques to isolate **Gomisin F**.

Structural Characterization and Purity Analysis

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of **Gomisin F**.

- High-Performance Liquid Chromatography (HPLC): HPLC is used for both the qualitative and quantitative analysis of **Gomisin F**. A purity of over 98% is typically confirmed using this method with a suitable column (e.g., C18) and mobile phase[2].
- Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), is used to determine the molecular weight of the compound. For **Gomisin F**, a precursor ion at m/z 537, corresponding to the sodium adduct $[M+Na]^+$, has been reported[5].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and ^{13}C NMR spectroscopy are crucial for elucidating the detailed chemical structure of **Gomisin F**. These techniques provide information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of its complex dibenzocyclooctadiene skeleton and substituent groups.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the **Gomisin F** molecule. Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and ether (C-O) groups would be expected.

The following diagram illustrates a general workflow for the isolation and characterization of **Gomisin F**.

Figure 1. Experimental Workflow for Gomisin F

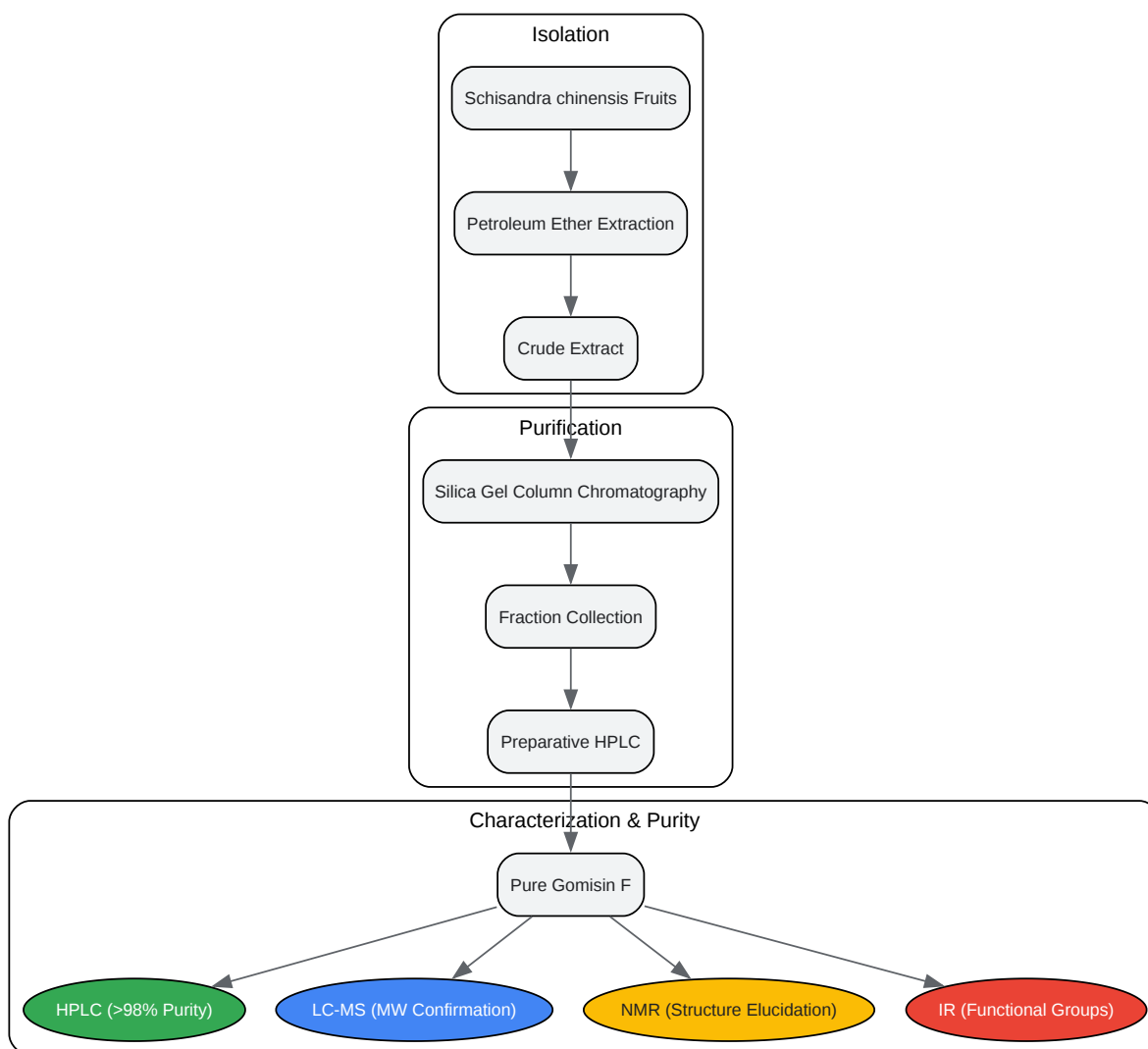
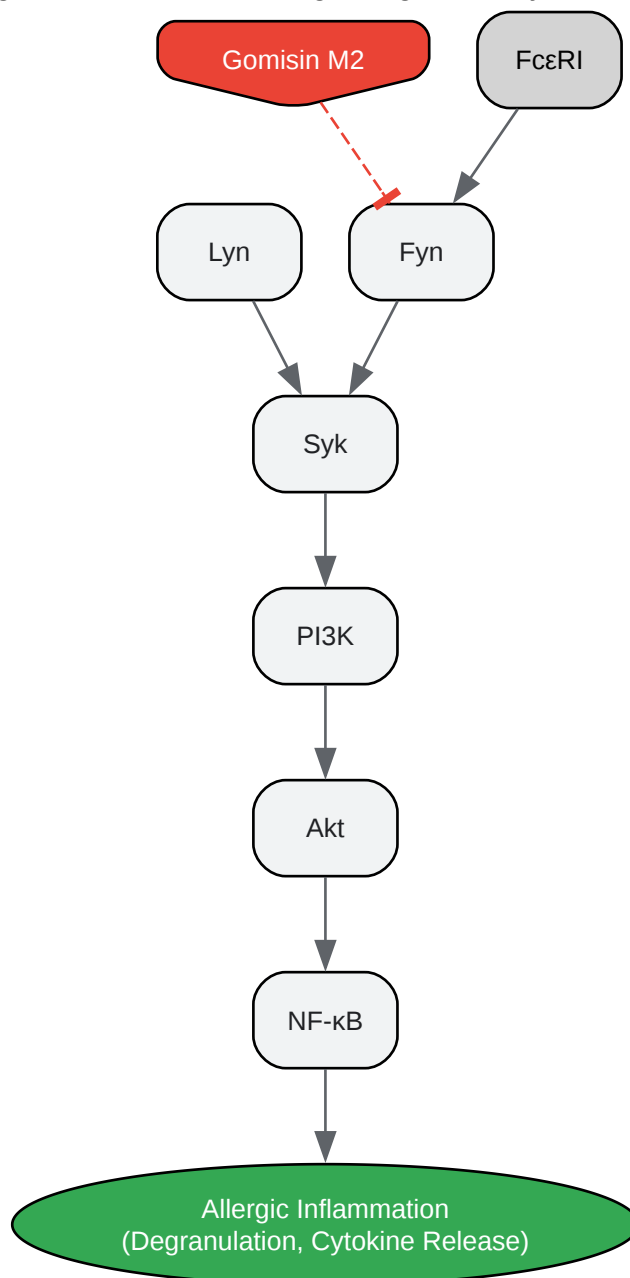


Figure 2. Gomisin M2 Signaling Pathway Inhibition



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